

## Application Notes and Protocols: Measuring Fenebrutinib Effects on Brain Lesions Using MRI

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Fenebrutinib** is an investigational, oral, reversible, and non-covalent Bruton's tyrosine kinase (BTK) inhibitor that has shown significant efficacy in reducing brain lesion activity in patients with relapsing multiple sclerosis (RMS).[1][2][3] As a potent and highly selective BTK inhibitor, **fenebrutinib**'s mechanism of action involves the dual inhibition of B-cell and microglia activation, which are key drivers of inflammation and neurodegeneration in multiple sclerosis (MS).[2][4] Magnetic Resonance Imaging (MRI) is a critical non-invasive tool for monitoring disease activity and treatment response in MS clinical trials. These application notes provide a detailed overview of the use of MRI to measure the effects of **fenebrutinib** on brain lesions, based on findings from the Phase II FENopta clinical trial.

# Mechanism of Action: Fenebrutinib in Multiple Sclerosis

**Fenebrutinib** targets Bruton's tyrosine kinase, an enzyme crucial for the signaling pathways in B-cells and myeloid cells like microglia.[1][3] In MS, autoreactive B-cells contribute to the inflammatory cascade that leads to demyelination and axonal damage. Microglia, the resident immune cells of the central nervous system (CNS), are also implicated in the chronic inflammation and progressive disability associated with the disease. By inhibiting BTK, **fenebrutinib** modulates the activation of these cells, thereby reducing the formation of new



inflammatory lesions in the brain.[1][2][3] Preclinical data have highlighted that **fenebrutinib** is potent and highly selective for BTK.[2][3]



Click to download full resolution via product page

Caption: Fenebrutinib's mechanism of action.

## Clinical Trial Evidence: The FENopta Study

The FENopta study was a Phase II, global, randomized, double-blind, placebo-controlled trial that investigated the efficacy and safety of **fenebrutinib** in 109 adults with RMS.[2][5] The study met its primary and secondary endpoints, demonstrating a significant reduction in MRI markers of disease activity.[3][5]

#### **Quantitative MRI Data from the FENopta Study**



The following tables summarize the key quantitative MRI findings from the FENopta trial, comparing **fenebrutinib** to placebo over a 12-week double-blind treatment period and a subsequent open-label extension (OLE) up to 96 weeks.

Table 1: Reduction in New MRI Lesions at 12 Weeks (Double-Blind Period)

| MRI Outcome<br>Measure                                              | Fenebrutinib             | Placebo | Relative<br>Reduction | p-value |
|---------------------------------------------------------------------|--------------------------|---------|-----------------------|---------|
| Total Number of<br>New Gadolinium-<br>Enhancing (T1<br>Gd+) Lesions | Significantly<br>Reduced | -       | >90% at week 12       | 0.0022  |
| Total Number of New or Enlarging T2-Weighted Lesions                | Significantly<br>Reduced | -       | >90% at week 12       | -       |

Data sourced from multiple press releases and trial updates.[3][6]

Table 2: Long-Term Effects on MRI Lesions and Disease Activity (Open-Label Extension)



| Timepoint | MRI/Clinical Outcome                                                                     | Fenebrutinib Treatment<br>Arm |  |
|-----------|------------------------------------------------------------------------------------------|-------------------------------|--|
| 48 Weeks  | Patients Free of T1 Gd+<br>Lesions                                                       | 99%                           |  |
| 48 Weeks  | Reduction in T2 Lesion Volume<br>(compared to end of double-<br>blind period)            | Three-fold greater reduction  |  |
| 96 Weeks  | New T1 Gd+ Lesions Detected                                                              | Zero                          |  |
| 96 Weeks  | Annualized Rate of New or Enlarging T2 Lesions (in placebo-to-fenebrutinib switch group) |                               |  |
| 96 Weeks  | Annualized Relapse Rate (ARR)                                                            | 0.06                          |  |

Data from the FENopta open-label extension.[2][4][7]

#### **Experimental Protocols**

The FENopta trial utilized a standardized MRI protocol to ensure consistency and accuracy in measuring lesion activity.[8] While the specific proprietary protocol details are not fully public, a representative protocol based on consensus guidelines for MRI in MS clinical trials (MAGNIMS-CMSC-NAIMS) is provided below.[1][6][9]

#### **MRI Acquisition Protocol**

- 1. Patient Preparation and Positioning:
- Patients are positioned supine, head-first into the MRI scanner.
- A head coil is used to maximize the signal-to-noise ratio.
- Immobilization with foam padding is used to minimize motion artifacts.
- 2. MRI Scanner:



- A 1.5T or 3T MRI scanner is recommended. 3T scanners are preferred for brain MRI due to higher sensitivity for lesion detection.[6]
- 3. MRI Sequences: A standardized brain MRI protocol for an MS clinical trial would typically include the following sequences:
- 3D T2-FLAIR (Fluid-Attenuated Inversion Recovery): This is considered the core sequence for detecting and monitoring MS lesions.[9]
- T2-Weighted (T2W) Spin Echo or Fast Spin Echo: Provides information on the total lesion burden.
- T1-Weighted (T1W) Pre- and Post-Gadolinium Contrast: Used to identify active inflammation, characterized by gadolinium-enhancing lesions.
- Diffusion-Weighted Imaging (DWI): Can help to differentiate acute inflammatory lesions.

Table 3: Representative MRI Acquisition Parameters (3T Scanner)

| Sequence                     | TR (ms) | TE (ms) | TI (ms) | Voxel Size<br>(mm³)  | Slice<br>Thickness<br>(mm) |
|------------------------------|---------|---------|---------|----------------------|----------------------------|
| 3D T1-<br>Weighted<br>MPRAGE | 2300    | 2.98    | 900     | 1.0 x 1.0 x<br>1.2   | -                          |
| 2D T2-<br>Weighted<br>FSE    | 3080    | 21-91   | -       | 0.78 x 0.78 x<br>3.0 | 3                          |
| 2D T2-FLAIR                  | 9000    | 87      | 2500    | 0.49 x 0.49 x<br>3.0 | 3                          |

These parameters are illustrative and based on published standardized protocols.[10]

4. Gadolinium Administration:



- A standard dose of a macrocyclic gadolinium-based contrast agent is administered intravenously.
- Post-contrast T1-weighted images are acquired after a specified delay to allow for contrast enhancement of active lesions.
- 5. Image Analysis:
- All MRI scans should be analyzed by a centralized, blinded reading center to ensure consistency in lesion identification and quantification.[8]
- The number and volume of new and enlarging T2 lesions and the number of T1 Gd+ lesions are quantified at each time point.

#### **Experimental Workflow**

The following diagram illustrates the typical workflow for assessing the effect of **fenebrutinib** on brain lesions in a clinical trial setting.





Click to download full resolution via product page

Caption: Experimental workflow for an MRI-based clinical trial.



#### Conclusion

The use of standardized MRI protocols is essential for the accurate and reliable measurement of **fenebrutinib**'s effects on brain lesions in patients with multiple sclerosis. The data from the FENopta trial robustly demonstrate that **fenebrutinib** significantly reduces both active inflammatory lesions (T1 Gd+) and the overall burden of lesions (T2). These application notes provide a framework for researchers and clinicians to understand the methodology and quantitative outcomes associated with monitoring **fenebrutinib** treatment using advanced neuroimaging techniques. The ongoing Phase III trials, FENhance 1 & 2 and FENtrepid, will further elucidate the long-term impact of **fenebrutinib** on disease progression and disability in a larger patient population.[2]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. 2021 MAGNIMS-CMSC-NAIMS consensus recommendations on the use of MRI in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MRI for MS Consortium of Multiple Sclerosis Centers [mscare.org]
- 3. The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mrimaster.com [mrimaster.com]
- 6. New Consensus Guideline on Clinical MRI Use in MS [medscape.com]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. files.medelement.com [files.medelement.com]
- 10. T1/T2-weighted ratio in multiple sclerosis: A longitudinal study with clinical associations -PMC [pmc.ncbi.nlm.nih.gov]







 To cite this document: BenchChem. [Application Notes and Protocols: Measuring Fenebrutinib Effects on Brain Lesions Using MRI]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560142#using-mri-to-measure-fenebrutinib-effects-on-brain-lesions]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com